2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C13H12N6O2S and its molecular weight is 316.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Coordination Complexes and Hydrogen Bonding
Research has demonstrated the synthesis and characterization of pyrazole-acetamide derivatives leading to coordination complexes with Co(II) and Cu(II). These complexes are notable for their unique structural features and significant antioxidant activity, highlighting the potential for creating materials with specific chemical properties through careful ligand design (Chkirate et al., 2019).
Synthesis and Insecticidal Assessment
Another area of application is the synthesis of various heterocycles incorporating thiadiazole moiety, with an emphasis on their insecticidal properties. This research showcases the potential for developing new pesticides to combat agricultural pests (Fadda et al., 2017).
Antimicrobial and Antitumor Evaluation
The synthesis and evaluation of N-substituted-2-amino-1,3,4-thiadiazoles have been explored for their antitumor and antioxidant activities. Such studies are crucial for the development of new pharmaceuticals with potential cancer-fighting properties (Hamama et al., 2013).
Molecular Docking and In Vitro Screening
Research into pyridine and fused pyridine derivatives has included molecular docking and in vitro screening to assess their antimicrobial and antioxidant activity. This line of inquiry is important for discovering compounds with potential therapeutic applications (Flefel et al., 2018).
Metabolic Activation and Drug Design
The metabolic activation of a pyrazinone-containing thrombin inhibitor has been studied, providing insights into the biotransformation processes that affect the safety and efficacy of therapeutic agents. This research is valuable for informing the design of safer and more effective drugs (Singh et al., 2003).
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2S/c1-9-7-10(18-21-9)15-12(20)8-22-13-4-3-11(16-17-13)19-6-2-5-14-19/h2-7H,8H2,1H3,(H,15,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAGCXMZMVOCKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(C=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.